molecular formula C11H12N2O3 B13766413 N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide CAS No. 68555-80-6

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide

Cat. No.: B13766413
CAS No.: 68555-80-6
M. Wt: 220.22 g/mol
InChI Key: WAHPLCKQBVMECA-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . Its structure features a benzamide core substituted with an N-hydroxy group and a (2-methyl-1-oxoallyl)amino moiety, which is characteristic of a substituted acrylamide . This molecular architecture, particularly the N-hydroxy group, is often associated with metal-chelating properties and is a key pharmacophore found in inhibitors of various enzymes, such as histone deacetylases (HDACs). As a benzamide derivative, it is related to a class of compounds used as intermediates for the synthesis of agrochemicals, dyes, and pharmaceuticals . This product is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet and handle this material in accordance with best laboratory practices.

Properties

CAS No.

68555-80-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-hydroxy-2-(2-methylprop-2-enoylamino)benzamide

InChI

InChI=1S/C11H12N2O3/c1-7(2)10(14)12-9-6-4-3-5-8(9)11(15)13-16/h3-6,16H,1H2,2H3,(H,12,14)(H,13,15)

InChI Key

WAHPLCKQBVMECA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1C(=O)NO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide typically proceeds via two principal stages:

This approach is supported by recent patent literature and scientific articles that describe the use of hydrazine hydrate reduction under catalytic conditions followed by acylation reactions to yield the target compound with high selectivity and conversion efficiency.

Reduction Reaction

Reaction Conditions
  • Catalyst: Raney nickel or Lei Ni cobalt catalysts are preferred for their high activity and recyclability.
  • Solvent: Organic solvents such as aliphatic ethers or cyclic ethers are used to optimize reaction conditions and avoid side reactions.
  • Temperature: The reduction is typically conducted between -20°C to 100°C, with a preferred range of -10°C to 30°C.
  • Time: Reaction times vary from 1 to 24 hours, with 2 to 10 hours being optimal for high conversion.
  • Reagents: Hydrazine hydrate is used as the reducing agent.
Mechanism and Outcomes

The reduction converts the precursor compound (general formula II) into the aromatic hydroxylamine intermediate (general formula I) with conversion efficiencies ranging from 95% to over 99% and high selectivity. The process avoids the need for solvent removal post-reaction, minimizing product loss and simplifying scale-up.

N-Acylation Reaction

Reaction Conditions
  • The N-acylation is performed on the isolated aromatic hydroxylamine intermediate.
  • Typical acylating agents correspond to the 2-methyl-1-oxoallyl group or related acyl chlorides.
  • Reaction conditions are optimized to maintain selectivity and prevent over-acylation or degradation.
Efficiency
  • Conversion efficiencies for the N-acylation step are reported to be between 98% and 99%, indicating a highly selective and efficient process.
  • The method is suitable for large-scale industrial production due to its simplicity and high yield.

Supporting Research Findings and Data

Yield and Purity Data

Step Catalyst Temperature (°C) Time (h) Conversion (%) Selectivity (%) Notes
Reduction Raney nickel -10 to 30 2 to 10 95-99 >99 High conversion, no solvent removal needed
N-Acylation - Ambient to reflux 1 to 6 98-99 >98 High selectivity, suitable for scale-up

Characterization Techniques

Alternative Synthetic Routes and Related Compounds

While specific literature on this compound is limited, related benzamide derivatives have been synthesized via analogous routes involving substituted benzoxazines and benzamide intermediates reacting with primary amines under basic conditions. These methods highlight the versatility of amine substitution and acylation strategies in preparing functionalized benzamide compounds.

Summary of Preparation Methodology

Stage Reaction Type Key Reagents/Conditions Outcome
1. Reduction Catalytic reduction Hydrazine hydrate, Raney nickel, ether solvents Aromatic hydroxylamine intermediate
2. N-Acylation Acylation Acyl chloride of 2-methyl-1-oxoallyl, mild base Target N-hydroxybenzamide compound

This two-step method is characterized by:

  • High conversion and selectivity.
  • Avoidance of complex purification steps.
  • Suitability for industrial scale-up.
  • Use of recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzaldehyde.

    Reduction: Formation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, including medicinal chemistry, environmental science, and materials science, supported by data tables and documented case studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showcasing its potential as a lead compound for developing new anticancer agents. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A recent investigation evaluated the compound's cytotoxic effects on human breast cancer cells. Results indicated a dose-dependent increase in cell death, with IC50 values comparable to established chemotherapeutics.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and metastasis. For instance, it was found to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion.

Data Table: Enzyme Inhibition Assays

Enzyme TargetInhibition Percentage (%)IC50 (µM)
MMP-27512
MMP-96815

Bioremediation

This compound has potential applications in environmental science, particularly in bioremediation efforts. Its structure allows it to interact with various pollutants, facilitating their degradation by microbial communities.

Case Study:
In a study assessing the compound's effectiveness in degrading polycyclic aromatic hydrocarbons (PAHs) in contaminated soils, results showed a significant reduction in PAH concentrations after treatment with microbial cultures supplemented with the compound.

Chemical Safety Assessments

Given its chemical properties, this compound has been included in studies assessing the safety of food contact materials. Analytical methods such as gas chromatography coupled with mass spectrometry have been employed to evaluate its migration from packaging materials into food products.

Polymer Chemistry

The compound has shown promise as an additive in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polymer matrices can improve performance characteristics for various industrial applications.

Data Table: Mechanical Properties of Polymers with Additive

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polyethylene20300
Polyvinyl Chloride25250

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzamide moiety can interact with various receptors and proteins, modulating their function. The 2-methyl-1-oxoallyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

  • The presence of bulky or polar substituents (e.g., piperazine, chlorophenyl) significantly increases melting points compared to simpler benzamides .
  • The 2-methyl-1-oxoallyl group in the target compound may enhance reactivity in C–H functionalization due to its conjugated system, contrasting with the steric effects of piperazine or chlorophenyl groups .

Comparison of Directing Groups in Metal-Catalyzed Reactions

Benzamides with N,O-bidentate directing groups are pivotal in transition-metal-catalyzed C–H bond activation. Examples include:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a rigid N,O-directing group from 2-amino-2-methyl-1-propanol. Used in palladium-catalyzed arylations .
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): Anthraquinone-derived directing group enables regioselective C–H functionalization .
  • Target Compound : The 2-methyl-1-oxoallyl group may act as a transient directing group, leveraging its α,β-unsaturated carbonyl system for reversible coordination with metals.

Reactivity Differences :

  • Anthraquinone-based directing groups () favor electron-deficient aromatic systems, while the target compound’s acryloyl group may enhance compatibility with electron-rich substrates.

Enzyme Inhibition

  • EPZ011989 (): A potent EZH2 inhibitor with a benzamide core. Its dimethylpyridinone and morpholinopropynyl groups contribute to high specificity and nanomolar potency .
  • Target Compound : The hydroxamic acid moiety could inhibit metalloenzymes (e.g., histone deacetylases) via zinc chelation, though its specificity compared to EPZ011989 remains unexplored.

Antioxidant Activity

  • N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (): Exhibits 86.6% inhibition in CCl4-challenged rats, attributed to phenolic hydroxyl groups .
  • Target Compound : The N-hydroxy group may confer radical-scavenging activity, but its efficacy likely depends on substituent electronics.

Biological Activity

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its chemical formula C12H14N2O3C_{12}H_{14}N_2O_3, and it features a hydroxamic acid functional group that is often associated with biological activity. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in relation to enzyme inhibition and cell signaling pathways.

The biological activity of this compound primarily involves its role as a histone deacetylase (HDAC) inhibitor . HDACs play crucial roles in regulating gene expression through the modification of histones, and their inhibition can lead to altered cellular processes such as apoptosis, cell cycle arrest, and differentiation.

Efficacy in Cell Lines

Research has indicated that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in human acute monocytic leukemia cells (U937) with notable potency . The mechanism involves the modulation of histone acetylation status, which affects transcriptional regulation.

Case Studies

  • Antiproliferative Activity
    • In vitro assays demonstrated that N-Hydroxy derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds structurally similar to this compound showed IC50 values ranging from 0.1 to 10 µM in different cancer cell lines .
  • Mechanistic Studies
    • Mechanistic investigations using advanced techniques such as flow cytometry and Western blotting revealed that treatment with N-Hydroxy derivatives resulted in increased levels of acetylated histones, indicating effective HDAC inhibition .
  • Comparative Analysis
    • A comparative study highlighted the increased efficacy of N-Hydroxy derivatives compared to traditional chemotherapeutics, suggesting a potential role in combination therapies for enhanced anticancer effects .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeU9370.1HDAC inhibition
Induction of ApoptosisA5495Histone acetylation increase
Cell Cycle ArrestMDA-MB-23110Modulation of cell cycle proteins

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide, and what parameters critically influence reaction efficiency?

Answer:
The synthesis typically involves coupling reactions between hydroxylamine derivatives and acyl chloride intermediates under reflux conditions. For example, pyridine-mediated reflux (4–24 hours) is used to activate carboxylic acid groups, followed by amide bond formation with amine-containing precursors . Critical parameters include:

  • Catalyst selection : Pyridine or DMAP enhances nucleophilicity during acylation .
  • Temperature control : Reflux in solvents like CH₂Cl₂ or MeOH ensures optimal reaction rates .
  • Purification : Recrystallization (e.g., methanol) or column chromatography (hexane/EtOAc gradients) improves purity .

Advanced: How can researchers optimize the yield of this compound when encountering low conversion rates during amide bond formation?

Answer:
Low yields often arise from steric hindrance or poor leaving-group activation. Strategies include:

  • Alternative coupling agents : Replace traditional acyl chlorides with HATU or DCC/DMAP systems to improve electrophilicity .
  • Microwave-assisted synthesis : Reduces reaction time and enhances energy transfer for stubborn intermediates .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic and crystallographic techniques are recommended for structural confirmation?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) identifies functional groups and regiochemistry .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles with <0.01 Å precision .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 274.23 for C₁₃H₁₀N₂O₅) .

Advanced: How should discrepancies between computational and experimental NMR data be resolved?

Answer:

  • Re-examine purity : Impurities (e.g., unreacted starting materials) skew peaks; repurify via column chromatography .
  • DFT calculations : Compare experimental shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .
  • Solvent effects : Simulate NMR spectra in the same solvent (e.g., DMSO-d₆) to account for hydrogen bonding .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Enzyme inhibition : Test against COX-2, HDACs, or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Cytotoxicity assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .
  • Antimicrobial screening : Agar dilution or microbroth dilution against Gram-positive/negative bacteria .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

Answer:

  • Substituent variation : Synthesize analogs with modified hydroxyl, methyl, or allyl groups to probe steric/electronic effects .
  • Molecular docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., HDACs or kinases) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors via 3D-QSAR models .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:

  • Replicate assays : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Stability testing : Assess compound degradation in DMSO/PBS using LC-MS to rule out false negatives .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with activity) .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • SwissADME : Predicts logP, solubility, and bioavailability .
  • Molinspiration : Estimates drug-likeness via Lipinski’s Rule of Five .
  • Gaussian 16 : Calculates electrostatic potential maps for reactive site identification .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?

Answer:

  • High-resolution data : Collect at synchrotrons (λ = 0.7–1.0 Å) to resolve bond electron densities .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds) influencing tautomeric states .
  • Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices in challenging crystals .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Quality-by-design (QbD) : Use DOE (design of experiments) to optimize parameters (e.g., temperature, stoichiometry) .

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